

A Comparative Spectroscopic Analysis of N,N'-Dibutylurea and Its Analogues

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Compound of Interest

Compound Name:	<i>N,N'-Dibutylurea</i>
Cat. No.:	B143324

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This guide provides a detailed comparison of the spectroscopic properties of **N,N'-Dibutylurea** and its analogues, including N-Butylurea, N,N'-Diethylurea, and N,N'-Dipropylurea. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.

Molecular Structures

The chemical structures of **N,N'-Dibutylurea** and its selected analogues are presented below.

- **N,N'-Dibutylurea:** C9H20N2O[1][2]
- N-Butylurea: C5H12N2O[3][4]
- N,N'-Diethylurea: C5H12N2O[5][6]
- N,N'-Dipropylurea

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry for **N,N'-Dibutylurea** and its analogues.

Table 1: ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
N,N'-Dibutylurea	~3.1	t	~7.0	-NH-CH ₂ -
~1.4	m	-	-CH ₂ -CH ₂ -CH ₂ - CH ₃	
~1.3	m	-	-CH ₂ -CH ₂ -CH ₂ - CH ₃	
~0.9	t	~7.3	-CH ₂ -CH ₂ -CH ₂ - CH ₃	
N-Butylurea[3]	~4.6	br s	-	-NH ₂
~4.4	br s	-	-NH-CH ₂ -	
~3.1	q	~6.5	-NH-CH ₂ -	
~1.4	m	-	-CH ₂ -CH ₂ -CH ₂ - CH ₃	
~1.3	m	-	-CH ₂ -CH ₂ -CH ₂ - CH ₃	
~0.9	t	~7.2	-CH ₂ -CH ₂ -CH ₂ - CH ₃	
N,N'-Diethylurea	~4.7	br s	-	-NH-CH ₂ -
~3.2	q	~7.2	-NH-CH ₂ -	
~1.1	t	~7.2	-CH ₂ -CH ₃	
N,N'- Dipropylurea	~4.8	br s	-	-NH-CH ₂ -
~3.1	t	~7.1	-NH-CH ₂ -	
~1.5	sextet	~7.3	-CH ₂ -CH ₂ -CH ₃	
~0.9	t	~7.4	-CH ₂ -CH ₂ -CH ₃	

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Compound	Chemical Shift (δ) ppm	Assignment
N,N'-Dibutylurea[7]	~158.0	C=O
~40.0	-NH-CH ₂ -	
~32.0	-CH ₂ -CH ₂ -CH ₂ -CH ₃	
~20.0	-CH ₂ -CH ₂ -CH ₂ -CH ₃	
~13.8	-CH ₂ -CH ₂ -CH ₂ -CH ₃	
N-Butylurea[4]	~159.0	C=O
~40.0	-NH-CH ₂ -	
~32.5	-CH ₂ -CH ₂ -CH ₂ -CH ₃	
~20.0	-CH ₂ -CH ₂ -CH ₂ -CH ₃	
~13.8	-CH ₂ -CH ₂ -CH ₂ -CH ₃	
N,N'-Diethylurea	~158.5	C=O
~35.0	-NH-CH ₂ -	
~15.0	-CH ₂ -CH ₃	
N,N'-Dipropylurea	~158.2	C=O
~42.0	-NH-CH ₂ -	
~23.0	-CH ₂ -CH ₂ -CH ₃	
~11.0	-CH ₂ -CH ₂ -CH ₃	

Table 3: FT-IR Spectroscopic Data (KBr Pellet/Thin Film)

Compound	Wavenumber (cm ⁻¹)	Assignment
N,N'-Dibutylurea[8]	~3330	N-H Stretch
~2960, 2930, 2870	C-H Stretch	
~1630	C=O Stretch (Amide I)	
~1570	N-H Bend (Amide II)	
N-Butylurea	~3430, 3220	N-H Stretch (asymm. & symm.)
~2960, 2930, 2870	C-H Stretch	
~1650	C=O Stretch (Amide I)	
~1580	N-H Bend (Amide II)	
N,N'-Diethylurea[6]	~3340	N-H Stretch
~2970, 2930, 2870	C-H Stretch	
~1635	C=O Stretch (Amide I)	
~1565	N-H Bend (Amide II)	
N,N'-Dipropylurea	~3335	N-H Stretch
~2965, 2935, 2875	C-H Stretch	
~1630	C=O Stretch (Amide I)	
~1570	N-H Bend (Amide II)	

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
N,N'-Dibutylurea[2]	172	115, 100, 87, 72, 57, 44
N-Butylurea	116	100, 73, 57, 44
N,N'-Diethylurea[6]	116	87, 72, 59, 44
N,N'-Dipropylurea	144	101, 86, 73, 44

Experimental Protocols

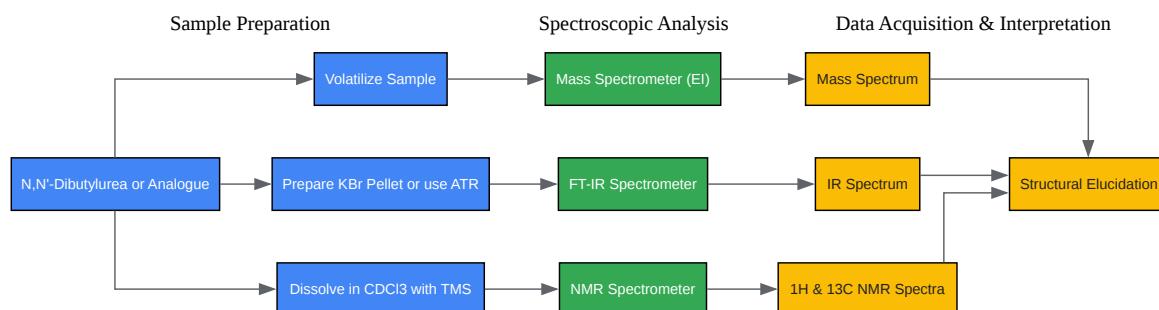
Detailed methodologies for the key spectroscopic techniques are provided below.

- **Instrumentation:** A standard NMR spectrometer (e.g., 300 or 400 MHz) is used for analysis.
- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** Proton NMR spectra are typically acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- **Instrumentation:** A standard FT-IR spectrometer is utilized.
- **Sample Preparation (KBr Pellet Method):**[\[9\]](#)
 - Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[9\]](#)
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[9\]](#)
- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[\[9\]](#)
- **Data Acquisition:** The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is used.[\[10\]](#)

- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating. [2]
- Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][10]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

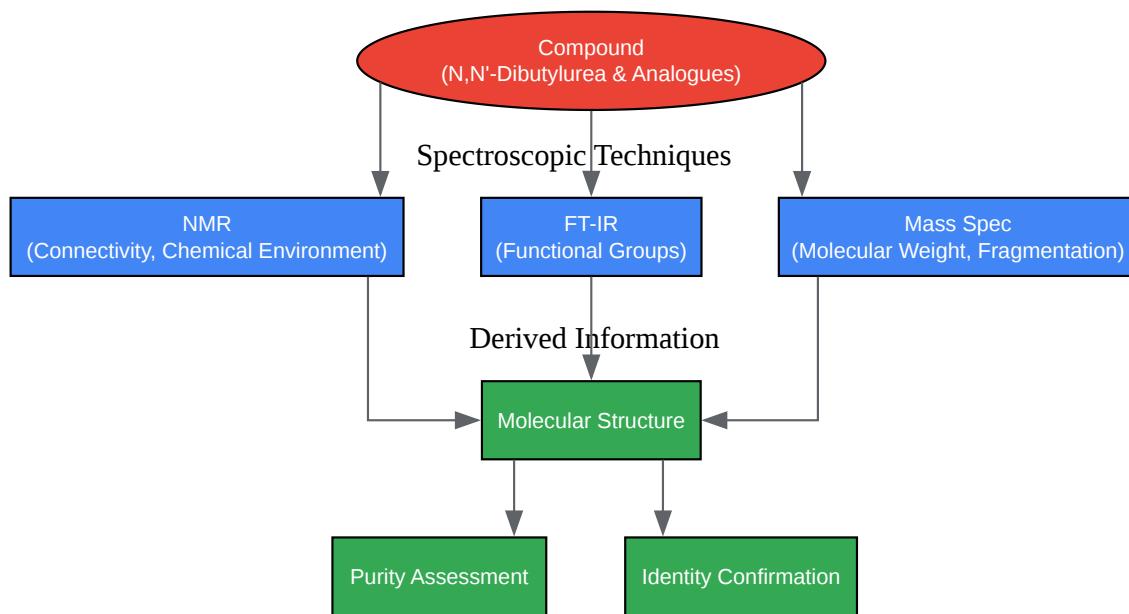
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of **N,N'-Dibutylurea** and its analogues.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Logical relationship of spectroscopic techniques.

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